molecular formula C17H17ClO2 B13887698 2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B13887698
M. Wt: 288.8 g/mol
InChI Key: AQQLBFTVAYXCTL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of 3-chlorobenzene with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-(3,4-dimethylphenyl)-3-chloropropane.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the carboxylic acid functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), alkoxides

Major Products:

  • Oxidation: Corresponding carboxylic acids or ketones
  • Reduction: Corresponding alcohols
  • Substitution: Hydroxyl, amino, or alkoxy derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)-3-phenylpropanoic acid
  • 2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid
  • 2-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propanoic acid

Comparison: Compared to similar compounds, 2-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C17H17ClO2/c1-11-6-7-13(8-12(11)2)9-16(17(19)20)14-4-3-5-15(18)10-14/h3-8,10,16H,9H2,1-2H3,(H,19,20)

InChI Key

AQQLBFTVAYXCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C2=CC(=CC=C2)Cl)C(=O)O)C

Origin of Product

United States

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